molecular formula C14H14N2O2S B1425040 6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1286732-80-6

6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B1425040
M. Wt: 274.34 g/mol
InChI Key: LHOCEAFHKYKZNO-UHFFFAOYSA-N
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Description

6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine (6-EFMBT) is an organic compound with a variety of applications in scientific research. 6-EFMBT is a type of heterocyclic amine that can be used as a ligand in coordination complexes and as a reagent for organic synthesis. It is also used as a catalyst in the synthesis of various compounds and as a starting material for the preparation of other compounds. In addition, 6-EFMBT has many potential applications in biochemistry, biotechnology, and drug discovery.

Scientific Research Applications

Synthesis and Reactivity

6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine has been explored for its reactivity and synthesis potential. Notably, Aleksandrov et al. (2021) detailed the synthesis of related compounds, illustrating the adaptability of such chemicals to various electrophilic substitution reactions like bromination, nitration, and acylation, indicating a robust platform for chemical modifications and potential applications in various fields including materials science and pharmaceuticals Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021.

Biological Activities and Applications

The compound's derivatives exhibit a range of biological activities. Notably, compounds related to 6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine have been evaluated for their pharmacological properties. For instance, Vagdevi et al. (2006) synthesized and examined thiazolidinone derivatives for antimicrobial, anthelmintic, anti-inflammatory, and diuretic activities, highlighting the compound's potential as a precursor for pharmaceutical development Vagdevi, Vaidya, Latha, & Padmashali, 2006.

Moreover, a study by Tsiblova et al. (2015) synthesized new derivatives and assessed their impact on physical work capacity in mice, suggesting potential applications in enhancing physical performance, with several derivatives showing significant effects in treadmill and swimming tests Tsiblova, Ivanova, Yasnetsov, Troshina, & Yasnetsov, 2015.

Furthermore, the research by Romagnoli et al. (2015) on related compounds indicated potent antiproliferative and antiangiogenic activity against cancer cells, with certain derivatives binding to specific sites on tubulin, inducing apoptosis, and displaying significant in vitro and in vivo potency. This highlights the potential application of these compounds in cancer therapeutics Romagnoli, Baraldi, Kimatrai Salvador, Prencipe, Lopez-Cara, Schiaffino Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015.

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of structurally related compounds, providing insights into the chemical properties and potential applications of 6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine derivatives. This includes the work of Shestopalov and Naumov (2003), who explored the synthesis of substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans and 2-amino-4-aryl-3-cyano-4H-benzothieno[3,2-b]pyrans, indicating a breadth of synthetic routes and chemical diversity Shestopalov & Naumov, 2003.

properties

IUPAC Name

6-ethoxy-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-17-10-5-6-12-13(8-10)19-14(16-12)15-9-11-4-3-7-18-11/h3-8H,2,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOCEAFHKYKZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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